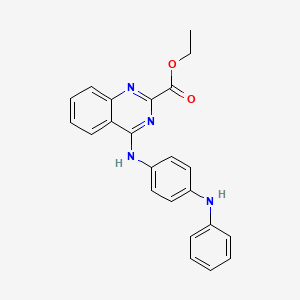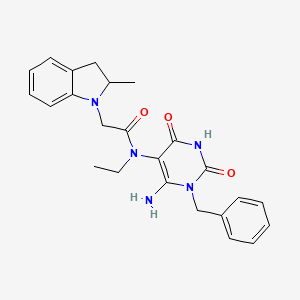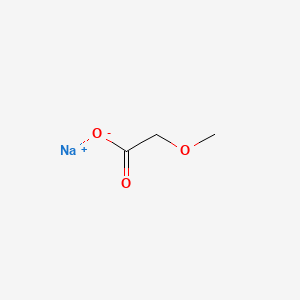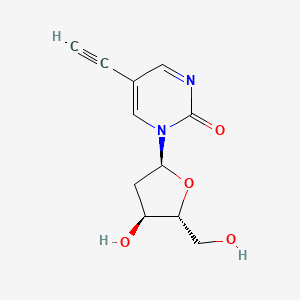
4-(4-Anilinoanilino)-2-quinazolinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-anilinoanilino)-2-quinazolinecarboxylic acid ethyl ester is a member of quinazolines.
Scientific Research Applications
Synthesis and Derivative Formation
Regioselectivities in Synthesis : The selective reaction of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with trimethylaluminium-activated amino benzoic acid ethyl esters demonstrates the unique regioselectivity in synthesizing Luotonin A derivatives, showcasing the potential for creating specific molecular structures (Atia et al., 2017).
Synthesis of Quinazolinecarboxylic Acids : Research on quinazolinecarboxylic acids, including the synthesis of various ethyl esters, contributes to the understanding of their reaction behaviors and potential for creating diverse derivatives (Süsse et al., 1986).
Conversion and Tautomeric Transformations : Synthesis of ethyl ester derivatives of quinolinecarboxylic acids and exploration of their tautomeric and conformational transformations provides insights into the stability and reactivity of these compounds (Kononov et al., 1988).
Novel Compound Synthesis
Benzo[h]quinazoline Synthesis : The synthesis of ethyl ester of benzyl-cyano-4-cyclohexylbutanoic acid and its cyclization to form new benzo[h]quinazoline derivatives illustrates the chemical diversity achievable with quinazolinecarboxylic acid esters (Григорян et al., 2011).
HIV Integrase Project : The synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, crucial for key arylquinolines in an HIV integrase project, showcases the pharmaceutical applications of these compounds (Jentsch et al., 2018).
Antibacterial Activities : The preparation of quinolinecarboxylic acids with various substituents and their evaluation for antibacterial activity, as seen in studies of compounds like 1-ethyl-1,4-dihydro-4-oxo-7-(pyridinyl)-3-quinolinecarboxylic acid, demonstrates their potential in developing new antibacterial agents (Carabateas et al., 1984).
Facile Synthesis for Medicinal Modification : Research on efficient synthesis routes for 4-substituted quinolinone derivatives, highlighting their high yields and suitability for medicinal modification, indicates their potential in pharmaceutical contexts (Zhang et al., 2012).
Analgesic Activity Study : Synthesis and evaluation of new compounds like pyrazoles and triazoles bearing a quinazoline moiety for analgesic activity offer insights into the therapeutic potential of these derivatives (Saad et al., 2011).
Properties
Molecular Formula |
C23H20N4O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 4-(4-anilinoanilino)quinazoline-2-carboxylate |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-23(28)22-26-20-11-7-6-10-19(20)21(27-22)25-18-14-12-17(13-15-18)24-16-8-4-3-5-9-16/h3-15,24H,2H2,1H3,(H,25,26,27) |
InChI Key |
UNOMFBSHXIYLIY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3,4-Dichlorophenyl)-3-[diethoxyphosphoryl(phenyl)methyl]urea](/img/structure/B1225807.png)
![2-(3-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B1225808.png)
![(2R,3R,4S)-3-(4-Hydroxyphenyl)-4-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]chroman-6-OL](/img/structure/B1225809.png)


![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)
![7-[3-[4-(2-Ethoxyphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1225818.png)




